Isox inact is a chemical compound primarily utilized as a negative control in various biochemical assays, particularly in the analysis of model microorganisms and pathogen studies. It exhibits negligible activity at certain protein-binding sites such as CBP (CREB-binding protein) and BRD4 (Bromodomain-containing protein 4) . The compound's molecular formula is , with a molecular weight of approximately 488.62 g/mol. The IUPAC name for Isox inact is 4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]-4,6-dimethylbenzimidazol-1-yl]ethyl]morpholine, highlighting its complex structure which includes multiple functional groups.
Isox inact is classified within the category of synthetic organic compounds. It is synthesized for research purposes and is not intended for therapeutic use. The compound is derived from rigorous chemical synthesis processes, ensuring its purity and efficacy for laboratory applications .
Isox inact can be synthesized through a multi-step organic synthesis process involving various chemical reactions. The synthesis typically begins with the preparation of key intermediates that include oxazole and benzimidazole derivatives.
The detailed reaction pathways involve condensation reactions followed by cyclization steps to form the final product .
The molecular structure of Isox inact includes a morpholine ring connected to a benzimidazole moiety with an oxazole substituent. This configuration contributes to its binding properties and biological activity.
Isox inact can undergo various chemical reactions typical of organic compounds, such as nucleophilic substitutions and electrophilic additions. Its structure allows it to interact with biological macromolecules, although it is primarily used as a control due to its low activity.
These reactions are crucial for understanding how Isox inact behaves in experimental setups where it serves as a control .
The mechanism of action of Isox inact involves its role as an inhibitor or control agent in biochemical assays. It competes with active compounds for binding sites on proteins such as CBP and BRD4 but does not effectively bind due to its designed inactivity.
The lack of significant binding affinity allows researchers to use Isox inact to benchmark the activity of other compounds being tested against these proteins .
Isox inact is characterized by:
Key chemical properties include:
These properties make Isox inact suitable for use in controlled laboratory environments without significant risk of degradation or unwanted reactions .
Isox inact is primarily employed as a negative control in:
Its role as a control compound is critical for ensuring the reliability of experimental data across various research domains .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3